molecular formula C11H19ClN2S2 B13254022 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13254022
M. Wt: 278.9 g/mol
InChI Key: BZZSZUGUFHCMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a piperidine moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with a piperidine compound under basic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazole sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyridine
  • 2-Methyl-4-(4-methyl-2-4-(trifluoromethyl)phenyl)-5-thiazolyl

Uniqueness

2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazole and piperidine rings enhances its potential bioactivity and makes it a valuable compound for research and development.

Properties

Molecular Formula

C11H19ClN2S2

Molecular Weight

278.9 g/mol

IUPAC Name

4-methyl-2-(2-piperidin-2-ylethylsulfanyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C11H18N2S2.ClH/c1-9-8-15-11(13-9)14-7-5-10-4-2-3-6-12-10;/h8,10,12H,2-7H2,1H3;1H

InChI Key

BZZSZUGUFHCMQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCCC2CCCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.